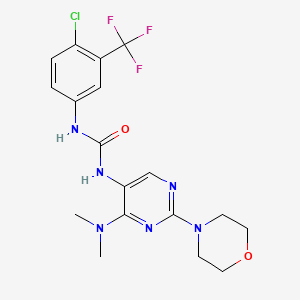

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea

Description

This compound is a urea derivative featuring a substituted phenyl ring (4-chloro-3-trifluoromethylphenyl) and a pyrimidine moiety modified with dimethylamino and morpholino groups.

Properties

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClF3N6O2/c1-27(2)15-14(10-23-16(26-15)28-5-7-30-8-6-28)25-17(29)24-11-3-4-13(19)12(9-11)18(20,21)22/h3-4,9-10H,5-8H2,1-2H3,(H2,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMFFZUBXGTNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClF3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through radical trifluoromethylation reactions, which involve the use of trifluoromethylating agents such as CF3I or CF3Br.

Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.

Substitution: Nucleophilic substitution reactions can occur at the chloro or dimethylamino groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

This compound has been investigated for its antiproliferative properties against various cancer cell lines. A study focused on the synthesis of related urea derivatives demonstrated that modifications to the urea scaffold can enhance anticancer activity. Compounds similar to 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea were tested against the National Cancer Institute (NCI)-60 human cancer cell lines, revealing significant growth inhibition in various types of cancer, including melanoma and renal cancers .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of specific protein targets that are crucial for cancer cell proliferation. For instance, some studies indicate that urea derivatives can interfere with signaling pathways essential for tumor growth, making them candidates for further development as targeted therapies .

Urease Inhibition

Urease Inhibitors

Research has shown that compounds with a urea functional group can act as effective urease inhibitors. Urease is an enzyme linked to several pathological conditions, including kidney stones and peptic ulcers. The structural features of this compound suggest it could be optimized for urease inhibition .

Case Study

In a study evaluating various thiourea hybrids as urease inhibitors, it was found that specific substitutions on the phenyl ring significantly influenced inhibitory activity. The results indicated that compounds with similar structural motifs to this compound could potentially exhibit strong urease inhibitory effects .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of this compound involves multiple steps, including the formation of isocyanates and subsequent reactions with amines or amides. Understanding these synthetic pathways is crucial for optimizing yield and purity in pharmaceutical applications .

Structural Variability

The ability to modify the structure of this compound allows researchers to explore a range of biological activities. For example, altering the substituents on the phenyl or morpholine rings can lead to variations in solubility, stability, and biological activity, making it a versatile scaffold for drug development .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in target proteins. The dimethylamino and morpholinopyrimidinyl groups contribute to binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Compound A5: 1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea

- Structural Differences: Replaces the pyrimidine-morpholino-dimethylamino group with a simpler 4-hydroxyphenyl substituent.

- Synthesis : Achieved an 83% yield via dichloromethane-mediated reaction .

- Implications: The hydroxyl group may reduce metabolic stability compared to the target compound's morpholino group, which enhances solubility and bioavailability.

PDB Ligand 3WR: 1-[4-(4-amino-5-oxopyrido[2,3-d]pyrimidin-8(5H)-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Urea Derivatives from

- The difluoro substitution may enhance electronegativity but reduce steric bulk compared to the trifluoromethyl group in the target compound.

- Compound 150-68-5 (3-para-Chlorophenyl-1,1-dimethylurea): Simplified structure lacking aromatic heterocycles; likely lower target specificity due to absence of pyrimidine or morpholino motifs.

Comparative Data Table

Key Findings

- Target Compound Advantages: The morpholino group improves aqueous solubility compared to A5's hydroxyl group, which may form hydrogen bonds but increase metabolic degradation .

- Limitations of Analogues :

Biological Activity

The compound 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is a complex organic molecule with potential biological activity, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is . It features a urea functional group linked to a trifluoromethyl-substituted phenyl ring and a morpholinopyrimidine moiety.

Properties

| Property | Value |

|---|---|

| Molecular Weight | 413.82 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Appearance | White to off-white powder |

The compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cell proliferation and survival. Notably, it has been identified as a potential inhibitor of the Polo-like kinase 4 (PLK4) , which plays a crucial role in centriole duplication and cell cycle regulation. Inhibition of PLK4 can lead to disrupted cell division, particularly in cancer cells that rely on this pathway for uncontrolled growth .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

- In Vitro Studies : Various cancer cell lines have been treated with the compound, showing significant inhibition of cell proliferation. For instance, in breast cancer cell lines, IC50 values were reported in the micromolar range, indicating effective cytotoxicity .

- Mechanistic Studies : The compound induces apoptosis in cancer cells through the activation of p53 pathways upon centrosome removal. This response is particularly pronounced in cells with intact p53 pathways, leading to cell cycle arrest .

Case Studies

- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 70% reduction in cell viability compared to untreated controls after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells .

- Lung Cancer Research : A separate investigation into non-small cell lung cancer (NSCLC) demonstrated that the compound effectively reduced tumor growth in xenograft models by 60% when administered at therapeutic doses over two weeks .

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its pharmacokinetics and long-term effects on human health.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via urea bond formation between 4-chloro-3-(trifluoromethyl)phenyl isocyanate and 4-(dimethylamino)-2-morpholinopyrimidin-5-amine. Key parameters include:

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile, THF) to enhance reactivity .

- Catalysts : Add DABCO (1,4-diazabicyclo[2.2.2]octane) to accelerate isocyanate-amine coupling .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct minimization .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography to achieve >95% purity.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Techniques :

- NMR spectroscopy : Use H and C NMR to verify urea linkage, aromatic substituents, and morpholine/dimethylamino groups .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak at m/z 512.12) .

- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (if single crystals are obtainable) .

Q. How should researchers design initial biological activity screens for this compound?

- Approach : Prioritize kinase inhibition assays due to structural similarities to kinase-targeting urea derivatives .

- Assay selection : Use ATP-competitive kinase panels (e.g., EGFR, VEGFR) to identify inhibitory activity .

- Cytotoxicity screening : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assays .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action and target engagement?

- Methods :

- Kinase profiling : Employ high-throughput kinase profiling platforms (e.g., KINOMEscan) to identify primary targets .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K) between the compound and purified kinase domains .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by observing protein thermal stability shifts .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve potency and selectivity?

- SAR Design :

- Substituent variation : Modify the trifluoromethyl group (e.g., replace with cyano or nitro) to alter electron-withdrawing effects .

- Morpholine optimization : Replace morpholine with piperazine or thiomorpholine to assess impact on solubility and target binding .

- Data-driven analysis : Compare activity of analogs using heatmaps to correlate structural changes with bioactivity .

Q. What computational methods are suitable for predicting binding modes and off-target interactions?

- Computational Tools :

- Molecular docking : Use AutoDock Vina or Schrödinger to model compound binding in kinase active sites .

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes for >100 ns to assess stability of predicted poses .

- Machine learning : Train models on kinase inhibitor datasets to predict off-target risks (e.g., hERG channel inhibition) .

Q. How should researchers address contradictions in bioactivity data across different assay systems?

- Resolution strategies :

- Assay standardization : Re-test compounds under uniform conditions (e.g., ATP concentration, incubation time) .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

- Structural validation : Re-characterize disputed batches via NMR/XRD to confirm chemical identity .

Q. What methodologies are recommended for evaluating pharmacokinetic properties (e.g., solubility, metabolic stability)?

- ADME profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.